Hexyltrichlorosilane
Overview
Description
Hexyltrichlorosilane, also known as this compound, is a trichloroalkylsilane with the molecular formula CH₃(CH₂)₅SiCl₃. It is a colorless liquid with a pungent odor and is primarily used as a surfactant and capping agent. This compound is known for its ability to functionalize surface atoms and attach hexyl groups to silica substrates, such as silica nanoparticles .
Mechanism of Action
Target of Action
Trichloro(hexyl)silane primarily targets silica substrates , such as silica nanoparticles . It acts as a surfactant and a capping agent, functionalizing the surface atoms of these substrates .
Mode of Action
The compound interacts with its targets by attaching hexyl groups to the surface atoms of the silica substrates . This interaction results in the modification of the substrate’s surface properties, potentially enhancing its stability and compatibility with other substances .
Biochemical Pathways
It’s known that the compound plays a role in the surface modification of silica substrates, which could influence various biochemical processes depending on the context of its application .
Pharmacokinetics
Given its use as a surfactant and a capping agent, it’s likely that these properties would be influenced by factors such as the compound’s concentration, the nature of the silica substrate, and the specific conditions of its application .
Result of Action
The molecular and cellular effects of Trichloro(hexyl)silane’s action primarily involve the modification of silica substrates. By attaching hexyl groups to the surface atoms of these substrates, the compound can alter their surface properties, potentially enhancing their stability and compatibility with other substances .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Trichloro(hexyl)silane. For instance, the presence of moisture or water can cause the compound to react rapidly, potentially affecting its stability and efficacy . Therefore, it’s crucial to control the environmental conditions during the application of Trichloro(hexyl)silane to ensure optimal results .
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexyltrichlorosilane can be synthesized through the direct chlorination of hexylsilane. The reaction involves the exposure of hexylsilane to chlorine gas under controlled conditions. The reaction is typically carried out at elevated temperatures to ensure complete chlorination.
Industrial Production Methods: In industrial settings, trichloro(hexyl)silane is produced using a similar chlorination process. The process involves the use of specialized reactors that can handle the corrosive nature of chlorine gas. The reaction is carefully monitored to maintain the desired temperature and pressure conditions, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Hexyltrichlorosilane undergoes several types of chemical reactions, including:
Hydrolysis: Reacts with water to form hexylsilanetriol and hydrochloric acid.
Substitution: Can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions.
Substitution: Various nucleophiles such as alcohols, amines, and thiols.
Major Products Formed:
Hydrolysis: Hexylsilanetriol and hydrochloric acid.
Substitution: Hexylsilane derivatives depending on the nucleophile used.
Scientific Research Applications
Hexyltrichlorosilane has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant and capping agent to functionalize silica nanoparticles, enhancing their stability and reactivity.
Biology: Employed in the modification of biological surfaces to improve biocompatibility and reduce nonspecific binding.
Medicine: Utilized in the development of drug delivery systems and biomedical devices.
Industry: Applied in the production of coatings, adhesives, and sealants to improve their properties and performance
Comparison with Similar Compounds
Hexyltrichlorosilane is unique due to its specific alkyl chain length and reactivity. Similar compounds include:
Trichloro(octyl)silane: Has a longer alkyl chain, providing greater hydrophobicity.
Trichloro(phenethyl)silane: Contains a phenyl group, offering different chemical properties and reactivity.
Trichloro(octadecyl)silane: Features an even longer alkyl chain, used for applications requiring extreme hydrophobicity
In comparison, trichloro(hexyl)silane offers a balance between reactivity and hydrophobicity, making it suitable for a wide range of applications.
Properties
IUPAC Name |
trichloro(hexyl)silane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13Cl3Si/c1-2-3-4-5-6-10(7,8)9/h2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFXJGGDONSCPOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC[Si](Cl)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Cl3Si | |
Record name | HEXYLTRICHLOROSILANE | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
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DSSTOX Substance ID |
DTXSID4044741 | |
Record name | Trichloro(hexyl)silane | |
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Molecular Weight |
219.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Hexyltrichlorosilane is a colorless liquid with a pungent odor. It is decomposed by moist air or water to hydrochloric acid with evolution of heat. It is corrosive to metals and tissue. It is used as a chemical intermediate., Liquid, Colorless liquid with a penetrating odor; Fumes in moist air; [Hawley] | |
Record name | HEXYLTRICHLOROSILANE | |
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Record name | Silane, trichlorohexyl- | |
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Record name | Hexyltrichlorosilane | |
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Boiling Point |
190 °C | |
Record name | Hexyltrichlorosilane | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2005 | |
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Density |
1.1100 g/cu cm at 20 °C | |
Record name | Hexyltrichlorosilane | |
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Vapor Pressure |
1.25 [mmHg] | |
Record name | Hexyltrichlorosilane | |
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Color/Form |
Colorless liquid | |
CAS No. |
928-65-4 | |
Record name | HEXYLTRICHLOROSILANE | |
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Record name | Hexyltrichlorosilane | |
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Record name | Hexyltrichlorosilane | |
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Record name | HEXYLTRICHLOROSILANE | |
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Record name | Hexyltrichlorosilane | |
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Record name | Trichloro(hexyl)silane | |
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Record name | Trichlorohexylsilane | |
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Record name | HEXYLTRICHLOROSILANE | |
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Record name | Hexyltrichlorosilane | |
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Retrosynthesis Analysis
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